

# Application Notes and Protocols: AMG PERK 44

## In Vitro Kinase Assay

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### Compound of Interest

Compound Name: *Amg perk 44*

Cat. No.: *B609916*

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## Introduction

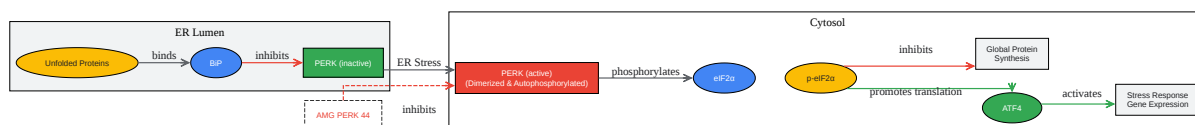
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical mediator of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Upon ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2 $\alpha$ ). This event attenuates global protein synthesis while promoting the translation of specific stress-response proteins, such as activating transcription factor 4 (ATF4). Dysregulation of the PERK signaling pathway has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.

**AMG PERK 44** is a potent and highly selective, orally active inhibitor of PERK with a reported IC<sub>50</sub> of 6 nM.<sup>[1][2][3][4]</sup> It exhibits over 1,000-fold selectivity against the related kinase GCN2 and has a clean selectivity profile against a large panel of other kinases.<sup>[1][2][4]</sup> These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of **AMG PERK 44** against the PERK enzyme.

## PERK Signaling Pathway

Under ER stress, the chaperone protein BiP/GRP78 dissociates from the luminal domain of PERK, leading to its dimerization and autophosphorylation. Activated PERK then

phosphorylates eIF2 $\alpha$ , which in turn reduces global protein synthesis to alleviate the protein folding load on the ER. Phosphorylated eIF2 $\alpha$  also selectively promotes the translation of ATF4, a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and, under prolonged stress, apoptosis.



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Caption: PERK signaling pathway and the inhibitory action of **AMG PERK 44**.

## Data Presentation

The inhibitory activity of **AMG PERK 44** and other compounds can be quantified by determining their half-maximal inhibitory concentration (IC<sub>50</sub>). The results can be summarized in a table for clear comparison.

Compound	PERK IC <sub>50</sub> (nM)	GCN2 IC <sub>50</sub> (nM)	B-Raf IC <sub>50</sub> (nM)	Selectivity (GCN2/PERK)	Selectivity (B-Raf/PERK)
AMG PERK 44	6	7300	>1000	~1217	>167
Compound X	[Insert Data]	[Insert Data]	[Insert Data]	[Calculate]	[Calculate]
Compound Y	[Insert Data]	[Insert Data]	[Insert Data]	[Calculate]	[Calculate]

Data for **AMG PERK 44** is based on published literature.[\[1\]](#)[\[4\]](#)

## Experimental Protocols

This protocol describes an in vitro kinase assay using the ADP-Glo™ Kinase Assay platform to measure the inhibition of recombinant human PERK by **AMG PERK 44**. The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

## Materials and Reagents

- Enzyme: Recombinant Human PERK (catalytic domain, e.g., from Thermo Fisher Scientific or Cerna Biosciences).
- Substrate: Recombinant Human eIF2α or a suitable peptide substrate.
- Inhibitor: **AMG PERK 44** (e.g., from MedchemExpress, Tocris Bioscience, or Cayman Chemical).
- Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega).
- Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA).
- ATP: Adenosine 5'-triphosphate.
- Plates: White, opaque 384-well plates.
- Instrumentation: Luminometer.

## Experimental Workflow Diagram



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Caption: Workflow for the **AMG PERK 44** in vitro kinase assay.

## Step-by-Step Protocol

- Compound Preparation:
  - Prepare a stock solution of **AMG PERK 44** in 100% DMSO.
  - Perform serial dilutions of the **AMG PERK 44** stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
- Assay Plate Setup:
  - To the wells of a 384-well plate, add the appropriate volume of the serially diluted **AMG PERK 44** or DMSO for control wells (e.g., 1  $\mu$ L).
  - Include "no enzyme" controls (for background) and "no inhibitor" controls (for maximal activity).
- Kinase Reaction:
  - Prepare a solution of recombinant PERK enzyme in Kinase Reaction Buffer.
  - Add the PERK enzyme solution to each well (except "no enzyme" controls) and mix.
  - Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
  - Prepare a master mix of the eIF2 $\alpha$  substrate and ATP in Kinase Reaction Buffer. The final ATP concentration should be at or near the  $K_m$  for PERK, if known, to accurately determine the  $IC_{50}$  of ATP-competitive inhibitors.
  - Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
  - Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
- ADP Detection (using ADP-Glo™):

- Following the kinase reaction incubation, add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.
- Add Kinase Detection Reagent to all wells to convert the ADP generated during the kinase reaction into ATP and to generate a luminescent signal.
- Incubate the plate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
  - Measure the luminescence of each well using a plate-reading luminometer.
  - Subtract the background luminescence (from "no enzyme" controls) from all other readings.
  - Calculate the percentage of inhibition for each concentration of **AMG PERK 44** relative to the "no inhibitor" control.
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Conclusion

This protocol provides a robust and reliable method for determining the in vitro inhibitory activity of **AMG PERK 44** against its target, the PERK kinase. The use of a luminescence-based assay platform like ADP-Glo™ offers high sensitivity and is amenable to high-throughput screening. The provided diagrams and data table structure are intended to facilitate experimental planning, execution, and reporting for researchers in the field of drug discovery and development.

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